dTAGV-1-NEG

PROTAC Negative Control Degradation Assay

dTAGV-1-NEG (CAS 2451573-87-6) is the mandatory VHL-matched negative control for dTAGV-1 degrader experiments. Unlike generic vehicle controls or CRBN-system negatives (e.g., dTAG-13-NEG), this diastereomer retains the FKBP12F36V-binding ligand but contains a stereochemical modification that abolishes VHL E3 ligase recruitment, preventing target ubiquitination and degradation. This ensures phenotypes in FKBP12F36V fusion systems—such as KRASG12V depletion in PATU-8902 cells or Nluc reporter assays—are attributed specifically to VHL-mediated on-target pharmacology. Essential for high-throughput screening, 3D organoid studies, and ligase comparison experiments. ≥98% purity. For R&D use only.

Molecular Formula C68H90N6O14S
Molecular Weight 1247.5 g/mol
Cat. No. B2468096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedTAGV-1-NEG
Molecular FormulaC68H90N6O14S
Molecular Weight1247.5 g/mol
Structural Identifiers
InChIInChI=1S/C68H90N6O14S/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76)/t42-,48-,49-,51-,52+,54+,63+/m0/s1
InChIKeyANLKEOUWAHUESE-SVUPEXKHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

dTAGV-1-NEG: A Diastereomeric Negative Control for VHL-Recruiting FKBP12F36V Degrader Validation


dTAGV-1-NEG (CAS 2451573-87-6) is a diastereomer of the VHL-recruiting heterobifunctional degrader dTAGV-1, designed specifically as a negative control compound within the degradation tag (dTAG) chemical biology platform [1]. The compound shares the same molecular formula (C68H90N6O14S) and FKBP12F36V-binding ligand as dTAGV-1 but contains a stereochemical modification that abolishes its ability to recruit the von Hippel-Lindau (VHL) E3 ligase, thereby preventing target protein ubiquitination and degradation [2]. dTAGV-1-NEG is exclusively paired with VHL-based dTAG degraders and is not interchangeable with CRBN-system negative controls such as dTAG-13-NEG, which operates through an entirely distinct E3 ligase recruitment mechanism [3].

Why Generic Negative Controls Cannot Replace dTAGV-1-NEG in VHL-Based Degradation Studies


In targeted protein degradation experiments, the negative control must match the specific E3 ligase recruitment mechanism of the active degrader to properly attribute observed effects to on-target degradation rather than off-target pharmacology [1]. dTAGV-1-NEG is specifically paired with VHL-recruiting dTAGV-1 and cannot be replaced by CRBN-system negative controls such as dTAG-13-NEG, as these operate through distinct E3 ligases with different expression profiles, substrate preferences, and potential neo-substrate degradation liabilities . Furthermore, a generic vehicle control (DMSO) alone fails to account for potential compound-specific effects including off-target binding of the FKBP12F36V ligand moiety or linker-mediated non-specific interactions, making a matched diastereomeric control essential for rigorous data interpretation .

Quantitative Differentiation of dTAGV-1-NEG: Comparator-Based Evidence for Scientific Selection


Functional Inactivity Versus dTAGV-1: FKBP12F36V-Nluc Reporter Degradation Assay

In a luciferase-based reporter assay using 293FT cells expressing FKBP12F36V-Nluc fusion protein, dTAGV-1-NEG at 1-10 µM over 24 hours produced DMSO-normalized Nluc/Fluc signal ratios indistinguishable from untreated controls, whereas dTAGV-1 at 500 nM induced complete loss of luminescence signal [1]. This direct head-to-head comparison establishes that the diastereomeric modification in dTAGV-1-NEG completely abolishes degradation function across a 20-fold concentration range (1-10 µM) well above the active concentration of the parent compound.

PROTAC Negative Control Degradation Assay Luciferase Reporter

Selectivity Validation: Absence of KRASG12V Degradation in Pancreatic Cancer Model

In PATU-8902 pancreatic ductal adenocarcinoma cells engineered with FKBP12F36V-KRASG12V fusion, immunoblot analysis revealed that dTAGV-1-NEG at 500 nM produced no detectable reduction in KRASG12V protein abundance over a 1-24 hour time course, while dTAGV-1 at the same concentration induced progressive degradation detectable from 15 minutes and reaching maximal depletion within 4-6 hours [1]. This time-resolved comparison confirms that dTAGV-1-NEG does not induce degradation even at concentrations and time points where dTAGV-1 shows robust activity.

KRAS Pancreatic Cancer Western Blot Target Validation

Functional Outcomes: Antiproliferative Activity Abrogation in 3D Spheroid Assays

In ultra-low adherent 3D spheroid cultures of PATU-8902 FKBP12F36V-KRASG12V; KRAS-/- cells treated for 120 hours, dTAGV-1-NEG produced antiproliferative effects comparable to DMSO vehicle control, whereas dTAGV-1 treatment resulted in statistically significant growth inhibition [1]. This demonstrates that the functional consequences of KRASG12V degradation (reduced proliferation) are abrogated by the stereochemical modification in the negative control.

Antiproliferation 3D Spheroid Functional Assay KRAS

Structural Basis of Inactivity: VHL Recruitment Abolition via Stereochemical Modification

dTAGV-1-NEG is a diastereomer of dTAGV-1 that contains a stereochemical modification in the VHL-binding ligand moiety, rendering it incapable of binding and recruiting the VHL E3 ligase complex [1]. While both compounds retain the FKBP12F36V-binding AP1867-derived ligand, only dTAGV-1 can form the ternary complex (FKBP12F36V-target:dTAG molecule:VHL-ElonginC-ElonginB-Cul2) required for target ubiquitination and proteasomal degradation [2]. This structural distinction provides the mechanistic foundation for the functional inactivity observed in cellular assays.

Stereochemistry VHL Recruitment Mechanism of Action PROTAC Design

Platform Differentiation: VHL-System Versus CRBN-System Negative Controls

dTAGV-1-NEG is specifically paired with VHL-recruiting dTAGV-1 and should not be interchanged with CRBN-system negative controls (dTAG-13-NEG, dTAG-47-NEG) despite both being labeled as 'dTAG' negative controls [1]. The two platforms recruit distinct E3 ligases with different tissue expression profiles, substrate specificities, and neo-substrate degradation liabilities; VHL recruitment occurs via the ElonginC-ElonginB-Cul2 complex, while CRBN recruitment proceeds through the DDB1-Cul4A-Rbx1 complex [2]. Using a mismatched negative control from the alternative platform introduces uncontrolled variables that can confound data interpretation, particularly in comparative degrader studies.

VHL CRBN E3 Ligase Degrader Platform Neo-substrate

Validated Application Scenarios for dTAGV-1-NEG in Targeted Protein Degradation Research


Validation of VHL-Recruiting dTAGV-1-Mediated KRAS Degradation in Pancreatic Cancer Models

In PATU-8902 pancreatic cancer cells expressing FKBP12F36V-KRASG12V fusions, dTAGV-1-NEG (500 nM, 1-24 h) serves as the essential negative control to confirm that KRASG12V depletion and subsequent antiproliferative effects are attributable to VHL-mediated degradation rather than off-target compound effects [1]. This application is particularly critical given the therapeutic relevance of KRAS targeting in oncology and the need for rigorous validation of degrader-mediated phenotypes.

Luciferase-Based High-Throughput Degrader Screening with Matched Negative Control

For high-throughput screening campaigns using FKBP12F36V-Nluc reporter systems in 293FT cells, dTAGV-1-NEG (1-10 µM, 24 h) provides a concentration-matched negative control that accounts for any non-specific effects on luciferase signal while demonstrating no degradation activity [2]. This enables robust Z'-factor determination and hit validation in screening workflows targeting novel degrader candidates.

Comparative VHL Versus CRBN Degrader Efficacy Studies

When conducting head-to-head comparisons between VHL-recruiting (dTAGV-1) and CRBN-recruiting (dTAG-13) degraders to evaluate ligase-specific differences in degradation efficiency or kinetics, dTAGV-1-NEG must be used alongside dTAG-13-NEG as platform-matched negative controls [3]. This pairing ensures that observed differences in degradation profiles are attributed to ligase-specific effects rather than compound-specific off-target activities, which is essential for studies differentiating target-selective from ligase-selective effects.

3D Spheroid and Organoid Functional Assays Requiring Extended Treatment Duration

In 3D spheroid cultures (120 h treatment) or organoid models where extended compound exposure is required, dTAGV-1-NEG serves as the optimal negative control due to its demonstrated lack of antiproliferative activity over prolonged incubation periods [4]. The stereochemical stability of the diastereomer ensures that inactivity is maintained throughout extended experiments, unlike some alternative controls that may exhibit delayed toxicity or non-specific effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for dTAGV-1-NEG

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.